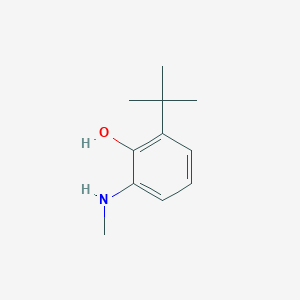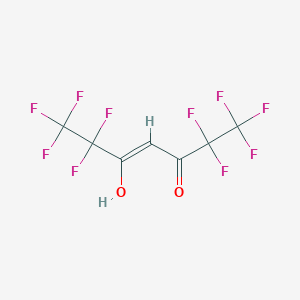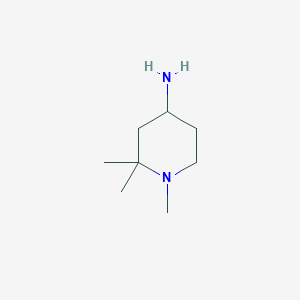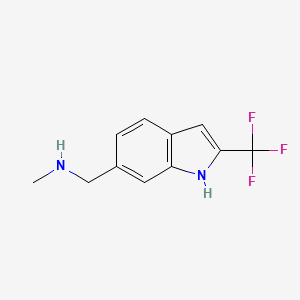
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine is a compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyridine ring.
科学的研究の応用
3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)pyridin-2-amine: This compound lacks the trifluoromethyl group, which can result in different chemical and biological properties.
3-(Trifluoromethyl)pyridin-2-amine:
Uniqueness
The presence of both difluoromethyl and trifluoromethyl groups in 3-(Difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C7H5F5N2 |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
3-(difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H5F5N2/c8-5(9)3-1-2-4(7(10,11)12)14-6(3)13/h1-2,5H,(H2,13,14) |
InChIキー |
FRPNRBZWWIEXMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(F)F)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


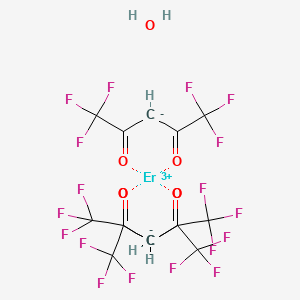
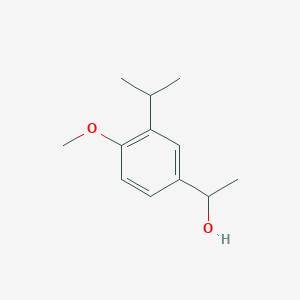

![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![Trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethynyl]thiophen-2-yl]stannane](/img/structure/B13114798.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)

![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
